molecular formula C19H16FN3O4 B12161769 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12161769
M. Wt: 369.3 g/mol
InChI Key: DILCLPZBVNYDQJ-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a quinazolinone moiety linked to a benzodioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Fluoro Group: Fluorination is often achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Linking to Benzodioxine: The benzodioxine moiety is introduced via a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a benzodioxine precursor in the presence of a base such as potassium carbonate.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: NaBH4, LiAlH4.

    Bases: Potassium carbonate, sodium hydroxide.

    Coupling Agents: EDCI, HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce alcohol derivatives of the quinazolinone moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit certain kinases involved in cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic materials with improved performance.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with molecular targets such as kinases. The quinazolinone moiety is known to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The benzodioxine structure may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazolinone derivative used as an EGFR inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets the EGFR tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combined quinazolinone and benzodioxine structures, which may confer enhanced biological activity and specificity compared to other quinazolinone derivatives. The presence of the fluoro group also adds to its uniqueness, potentially affecting its pharmacokinetic properties and binding interactions.

This compound’s distinct structure and promising biological activities make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16FN3O4

Molecular Weight

369.3 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H16FN3O4/c20-12-5-6-14-13(9-12)19(25)23(11-22-14)8-7-21-18(24)17-10-26-15-3-1-2-4-16(15)27-17/h1-6,9,11,17H,7-8,10H2,(H,21,24)

InChI Key

DILCLPZBVNYDQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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